28-Demethyl-beta-amyrone 28-Demethyl-beta-amyrone 28-Demethyl-beta-amyrone is a natural product found in Pistacia lentiscus with data available.
Brand Name: Vulcanchem
CAS No.: 73493-60-4
VCID: VC0149828
InChI: InChI=1S/C29H46O/c1-25(2)14-10-19-11-16-28(6)21(20(19)18-25)8-9-23-27(5)15-13-24(30)26(3,4)22(27)12-17-29(23,28)7/h8,19-20,22-23H,9-18H2,1-7H3/t19-,20-,22+,23-,27+,28-,29-/m1/s1
SMILES: CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C
Molecular Formula: C29H46O
Molecular Weight: 410.686

28-Demethyl-beta-amyrone

CAS No.: 73493-60-4

Cat. No.: VC0149828

Molecular Formula: C29H46O

Molecular Weight: 410.686

* For research use only. Not for human or veterinary use.

28-Demethyl-beta-amyrone - 73493-60-4

Specification

CAS No. 73493-60-4
Molecular Formula C29H46O
Molecular Weight 410.686
IUPAC Name (4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one
Standard InChI InChI=1S/C29H46O/c1-25(2)14-10-19-11-16-28(6)21(20(19)18-25)8-9-23-27(5)15-13-24(30)26(3,4)22(27)12-17-29(23,28)7/h8,19-20,22-23H,9-18H2,1-7H3/t19-,20-,22+,23-,27+,28-,29-/m1/s1
Standard InChI Key QQKXTWZLGUEVGX-DICJWPJSSA-N
SMILES CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C

Introduction

Chemical Structure and Physical Properties

Molecular Structure

The chemical name of 28-Demethyl-beta-amyrone is (4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a-tetradecahydropicen-3-one . This nomenclature reflects its stereochemical configuration and functional groups. The compound's structure can be visualized using its SMILES notation: CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C .

The structure is based on a tetracyclic framework typical of triterpenoids. The absence of the methyl group at the C-28 position differentiates it from beta-amyrone and contributes to its distinct physicochemical properties.

Physical Description

28-Demethyl-beta-amyrone is typically available as a powder with high purity (>98%) . It exhibits stability under recommended storage conditions (-20°C for long-term storage) . Solubility data indicate compatibility with solvents such as chloroform, dichloromethane (DCM), ethyl acetate (EtOAc), dimethyl sulfoxide (DMSO), and acetone .

Key Physical Properties

PropertyValueSource
Molecular FormulaC29H46OC_{29}H_{46}O
Molecular Weight410.68 g/mol
Purity>98%
Physical StatePowder
SolubilityChloroform, DCM, EtOAc
Storage Conditions-20°C (powder), -80°C (solution)

Methods of Synthesis and Extraction

Natural Extraction

The primary source of 28-Demethyl-beta-amyrone is the leaves of Cyclocarya paliurus . Extraction typically involves solvent systems such as chloroform or ethyl acetate to isolate triterpenoids from plant material. These solvents are chosen for their ability to dissolve non-polar compounds effectively.

Synthetic Approaches

Synthetic methods for producing amyrone derivatives often involve oxidation reactions starting from precursors like beta/alpha-amyrin or their acetate forms . For instance:

  • Beta/alpha-amyrin acetate can be oxidized using Jones' reagent in acetone to yield amyrones .

  • Further modifications may involve selective demethylation at specific positions to produce derivatives like 28-Demethyl-beta-amyrone.

These procedures are monitored using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR) .

Analytical Techniques

Characterization of synthesized or extracted compounds relies on advanced analytical methods:

  • GC-MS: Used for identifying triterpenoids based on retention times and mass spectra .

  • IR Spectroscopy: Provides information on functional groups present in the molecule .

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Enables precise quantification and structural elucidation .

Pharmacological Applications

Obesity Management

Recent studies have highlighted the role of beta-amyrone derivatives in obesity management through their interaction with key signaling pathways . Molecular docking tests reveal that compounds like beta-amyrone bind stably to proteins involved in the PPAR signaling pathway (e.g., PPARA, PPARD) . These interactions regulate lipid metabolism and adipogenesis.

Additionally, beta-amyrone exhibits inhibitory effects on proteins within the PI3K-Akt pathway (e.g., AKT1), which are implicated in cellular growth and inflammation responses associated with obesity .

Other Therapeutic Applications

Beyond obesity and inflammation:

  • Amyrone derivatives are being explored for their antioxidant activities.

  • Their role as intermediates in synthesizing other pharmacologically active compounds is under investigation.

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